N-(3,4-dichlorophenyl)-4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxamide
Description
The compound N-(3,4-dichlorophenyl)-4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxamide features a piperidine core substituted at the 1-position with a carboxamide group linked to a 3,4-dichlorophenyl moiety. At the 4-position of the piperidine ring, a 2,4-dioxo-3-phenylimidazolidine group is attached.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O3/c22-17-7-6-14(12-18(17)23)24-20(29)25-10-8-15(9-11-25)26-13-19(28)27(21(26)30)16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXKKHKTCXNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,4-dichlorophenyl)-4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various pharmacological contexts.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 3,4-dichlorophenyl group and an imidazolidinone moiety. Its molecular formula is C17H16Cl2N4O2, with a molecular weight of approximately 373.24 g/mol. The presence of the dichlorophenyl group is crucial for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.
Synthesis
The synthesis of N-(3,4-dichlorophenyl)-4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxamide typically involves multi-step reactions including:
- Formation of the piperidine ring.
- Introduction of the 3,4-dichlorophenyl group.
- Synthesis of the imidazolidinone derivative through cyclization reactions.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor properties. For instance, in vitro assays revealed that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it possesses significant antibacterial activity comparable to established antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, N-(3,4-dichlorophenyl)-4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxamide has been reported to exhibit anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.
- Antimicrobial Screening : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound displayed MIC values of 16 µg/mL and 32 µg/mL respectively, suggesting strong antibacterial potential.
Data Summary Table
Comparaison Avec Des Composés Similaires
Structural Modifications in Piperidine-Benzimidazolone/Carboxamide Derivatives
The following table summarizes key analogs and their structural features:
Key Observations:
Heterocyclic Core Modifications: The target compound’s imidazolidinedione core differs from the benzimidazolone (2-oxo-1,3-benzodiazole) in analogs 9, 53, 8, and 10. Compound 53 introduces a bromo substituent on the benzodiazolone ring, which may enhance halogen bonding or alter electron density .
Aryl Substituent Effects :
- The 3,4-dichlorophenyl group is common in compounds 9, 53, and TH5796, contributing to lipophilicity and electron-withdrawing effects.
- 4-Iodophenyl (compound 8) and 4-nitrophenyl (compound 10) substituents introduce bulkier halogens or strongly electron-withdrawing nitro groups, which may influence receptor binding kinetics or metabolic stability .
- TH5796 adds a hydroxymethylpyridyl group, enhancing water solubility and enabling additional hydrogen bonding, which is critical for targeting enzymes like OGG1 in cancer .
Synthetic Yields :
- Yields for dichlorophenyl-substituted analogs (87–88%) are higher than for nitrophenyl derivatives (68%), suggesting steric or electronic challenges in introducing nitro groups .
Spectral and Physicochemical Comparisons
NMR Profiles :
- Compound 9 (3,4-dichlorophenyl) shows distinct aromatic proton signals at δ 7.86–7.89 ppm (dichlorophenyl H-2) and δ 6.96–6.99 ppm (benzodiazolone protons), whereas the iodophenyl analog (8) exhibits upfield shifts for aromatic protons due to iodine’s electron-donating effects (δ 7.54–7.58 ppm) .
- The target compound’s imidazolidinedione core would likely show carbonyl signals near δ 160–170 ppm in $^{13}\text{C}$-NMR, contrasting with benzodiazolone carbonyls at δ 154–155 ppm .
Mass Spectrometry :
- HRMS data for compound 9 ([M]+ 404.0900) aligns closely with theoretical values, confirming structural integrity. The bromo-substituted 53 has a higher mass ([M+H]+ 483.1) due to the bromine atom .
Méthodes De Préparation
Cyclocondensation Protocol
- Reagents : Urea (2 equiv), chloroacetic acid (1 equiv), and benzaldehyde (1 equiv).
- Conditions : Reflux in acetic acid (120°C, 6–8 h) under nitrogen.
- Mechanism :
Yield : 68–75% after recrystallization from ethanol.
Preparation of N-(3,4-Dichlorophenyl)Piperidine-1-Carboxamide
The piperidine carboxamide fragment is synthesized via carboxamide coupling between piperidine-1-carbonyl chloride and 3,4-dichloroaniline.
Carboxylic Acid Activation
- Step 1 : Piperidine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form piperidine-1-carbonyl chloride.
- Step 2 : Reaction with 3,4-dichloroaniline.
Coupling of Imidazolidinone to Piperidine
The critical step involves introducing the imidazolidinone moiety to the piperidine’s position 4. Two strategies are viable:
Nucleophilic Substitution at Piperidine C-4
- Intermediate : 4-Bromopiperidine-1-carboxamide.
- Synthesized by brominating N-(3,4-dichlorophenyl)piperidine-1-carboxamide using PBr₃ in tetrahydrofuran (THF).
- Coupling :
Mitsunobu Reaction for Ether Linkage
An alternative employs the Mitsunobu reaction to attach a hydroxyl-containing imidazolidinone precursor:
- Reagents : 4-Hydroxypiperidine-1-carboxamide, 2-(2,4-dioxo-3-phenylimidazolidin-1-yl)ethanol, DIAD, PPh₃.
- Conditions : THF, 0°C → room temperature, 24 h.
- Yield : 55–60%.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines fragment synthesis and coupling in a single vessel:
- Reagents : 4-Aminopiperidine, 3,4-dichlorophenyl isocyanate, 3-phenylimidazolidine-2,4-dione.
- Conditions :
- Step 1: Form piperidine-1-carboxamide via isocyanate coupling (0°C, 1 h).
- Step 2: React with imidazolidinone using HATU/DIEA in DMF (room temperature, 6 h).
- Yield : 70–75%.
Analytical Characterization and Validation
Key analytical data for the target compound include:
| Parameter | Method | Result |
|---|---|---|
| Molecular Formula | HRMS | C₂₁H₁₈Cl₂N₄O₃ (Observed: 453.0721 [M+H]⁺; Calculated: 453.0725) |
| Melting Point | DSC | 218–220°C (decomposition) |
| ¹H NMR (400 MHz, CDCl₃) | - | δ 7.45–7.30 (m, 5H, Ph), 7.20 (d, J=8.4 Hz, 1H, Ar-Cl), 6.95 (d, J=2.4 Hz, 1H, Ar-Cl), 4.10–3.80 (m, 2H, piperidine), 3.50–3.20 (m, 2H, imidazolidinone) |
| HPLC Purity | Reverse-phase C18 | 98.4% (210 nm, acetonitrile/water gradient) |
Q & A
Basic: What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including halogenated aromatic coupling, imidazolidinone ring formation, and piperidine-carboxamide functionalization. Key challenges include:
- Low yields in cyclization steps due to steric hindrance from the 3,4-dichlorophenyl group. Optimize using high-boiling solvents (e.g., DMF) and catalysts like Pd(OAc)₂ for cross-coupling reactions .
- Purity control during carboxamide formation. Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor via TLC (Rf = 0.3–0.5) .
Basic: Which spectroscopic methods reliably confirm structural integrity?
- NMR (¹H/¹³C): Confirm regiochemistry of the dichlorophenyl group (δ 7.2–7.8 ppm aromatic protons) and imidazolidinone carbonyls (δ 168–170 ppm) .
- IR: Validate carbonyl stretches (2,4-dioxo groups at 1720–1740 cm⁻¹) and amide N–H (3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 485.06 (calculated) .
Basic: What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cytotoxicity screening: Use MTT assays on cancer cell lines (IC₅₀ determination) with positive controls like doxorubicin .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
- Assay standardization: Normalize cell culture conditions (e.g., serum concentration, passage number) to reduce variability .
- Purity validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities >5% can skew activity .
Advanced: What computational approaches predict binding affinity to target enzymes?
- Molecular docking (AutoDock Vina): Simulate interactions with kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonding with the imidazolidinone carbonyls .
- QSAR modeling: Use descriptors like logP and polar surface area to correlate structural features with IC₅₀ values .
Advanced: How can structural modifications enhance target selectivity?
- Piperidine substitution: Replace the carboxamide with sulfonamide to improve hydrophilicity and selectivity for carbonic anhydrase isoforms .
- Imidazolidinone analogs: Introduce electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking in hydrophobic binding pockets .
Advanced: What strategies mitigate poor solubility in formulation studies?
- Co-solvent systems: Use PEG-400/water (70:30) to enhance solubility up to 5 mg/mL .
- Prodrug design: Convert the carboxamide to a methyl ester pro-drug, which hydrolyzes in vivo .
Basic: What parameters are critical for scaling up synthesis?
- Catalyst loading: Reduce Pd catalyst from 5 mol% to 2 mol% to minimize costs while maintaining >80% yield .
- Solvent recycling: Recover DMF via vacuum distillation (60°C, 10 mmHg) to improve sustainability .
Advanced: How do stereochemical factors influence pharmacokinetics?
- Chiral chromatography (Chiralpak AD-H): Resolve enantiomers to assess metabolic stability. The (R)-enantiomer shows 3x longer half-life in hepatic microsomes .
- MD simulations: Predict CYP3A4-mediated oxidation of the piperidine ring using GROMACS .
Advanced: What experimental designs optimize reaction yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
